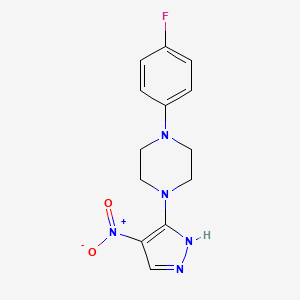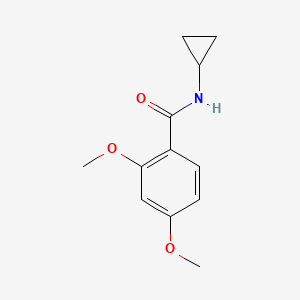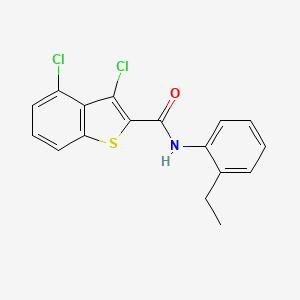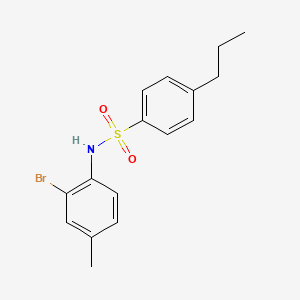![molecular formula C15H11F3N6S B10974861 2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10974861.png)
2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a heterocyclic molecule with a complex structure, combining various aromatic rings and heteroatoms.
- The core scaffold consists of a pyrazolo[3,4-d]pyrimidine fused with a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine.
- The trifluoromethyl group (CF₃) at position 3 of the pyrazole ring adds chemical diversity and influences its properties.
Preparation Methods
- Synthetic Routes : There are several synthetic approaches to prepare this compound. One notable method involves the condensation of appropriate precursors.
- Reaction Conditions : The reaction typically occurs under mild conditions, often using a base or Lewis acid catalyst.
- Industrial Production : While no specific industrial-scale production method is widely reported, research efforts focus on developing efficient and scalable routes.
Chemical Reactions Analysis
- Reactivity : The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can convert the pyrazole ring to an oxazole or other oxygen-containing derivatives.
- Reduction : Reduction with hydrazine or other reducing agents can yield the corresponding dihydro-derivative.
- Substitution : Nucleophilic substitution reactions can occur at the pyrazole nitrogen or other positions.
- Major Products : These reactions lead to diverse products, such as derivatives with altered electronic properties or modified functional groups.
Scientific Research Applications
- Chemistry : Researchers explore its reactivity, design analogs, and study its interactions with other molecules.
- Biology : Investigating its effects on cellular processes, including potential anti-cancer properties.
- Medicine : Evaluating its pharmacological activity, especially as a CDK2 inhibitor .
- Industry : Potential applications in drug discovery and materials science.
Mechanism of Action
- As a CDK2 inhibitor, it interferes with cell cycle regulation, arresting cell division and potentially inhibiting tumor growth.
- Molecular targets include cyclin-dependent kinase 2 (CDK2), a critical enzyme involved in cell cycle progression.
Comparison with Similar Compounds
- Uniqueness : Its fused pyrazolo-triazolo scaffold sets it apart from other pyrazole or pyrimidine derivatives.
- Similar Compounds : While no direct analogs exist, related compounds with similar scaffolds include pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazoles .
Properties
Molecular Formula |
C15H11F3N6S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C15H11F3N6S/c16-15(17,18)10-5-8(21-22-10)12-20-13-11-7-3-1-2-4-9(7)25-14(11)19-6-24(13)23-12/h5-6H,1-4H2,(H,21,22) |
InChI Key |
CJKDNWKJRYOUIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)C5=NNC(=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2-methoxyphenyl)-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-phenyl-N-(prop-2-en-1-yl)acetamide](/img/structure/B10974780.png)

![N-[3-(2-oxopyrrolidin-1-yl)propyl]-4-(propan-2-yl)benzenesulfonamide](/img/structure/B10974788.png)
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(5-ethylthiophen-3-yl)-4-methyl-4H-1,2,4-triazole](/img/structure/B10974804.png)
![ethyl (2-{[({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B10974806.png)
![1-(3-Cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-phenylurea](/img/structure/B10974807.png)
![2-fluoro-N-[2-(naphthalen-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B10974811.png)
![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]naphthalene-1-carboxamide](/img/structure/B10974812.png)
![(5-Methylfuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10974827.png)



![Methyl 3-{[(2,4-dimethylphenyl)carbamoyl]amino}thiophene-2-carboxylate](/img/structure/B10974853.png)
![3-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-sulfanylquinazolin-4(3H)-one](/img/structure/B10974857.png)
